![molecular formula C22H16Br2O2 B14275002 Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 163301-93-7](/img/structure/B14275002.png)
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is an organic compound with the molecular formula C15H12Br2O It is a derivative of benzophenone, where the phenyl groups are substituted with bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the bromination of benzophenone derivatives. One common method is the bromination of 1,3-diphenylmethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzophenone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] involves its reactivity at the bromomethyl and carbonyl groups. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The carbonyl group can participate in redox reactions, influencing the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar structure but with only one bromomethyl group.
Methanone, 1,4-phenylenebis[phenyl-]: Lacks bromomethyl groups, leading to different reactivity.
Benzophenone: The parent compound without any bromine substitution.
Uniqueness
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to the presence of two bromomethyl groups, which significantly enhance its reactivity and potential for further functionalization compared to its analogs .
Properties
CAS No. |
163301-93-7 |
|---|---|
Molecular Formula |
C22H16Br2O2 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
[3-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Br2O2/c23-13-15-4-8-17(9-5-15)21(25)19-2-1-3-20(12-19)22(26)18-10-6-16(14-24)7-11-18/h1-12H,13-14H2 |
InChI Key |
STGDRUXCMGMECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CBr)C(=O)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


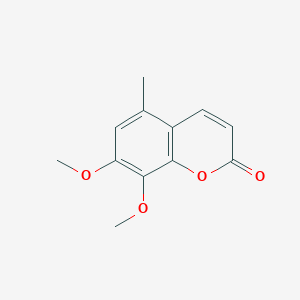
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

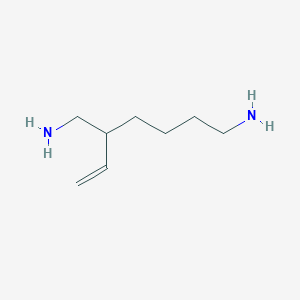
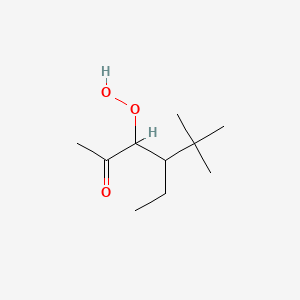
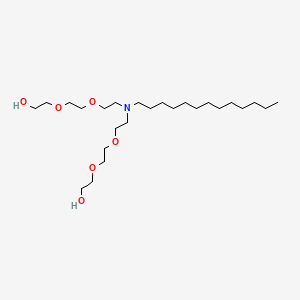
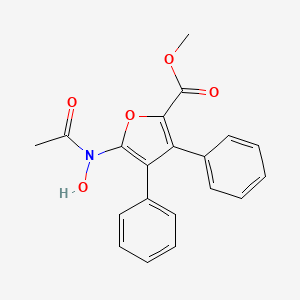
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
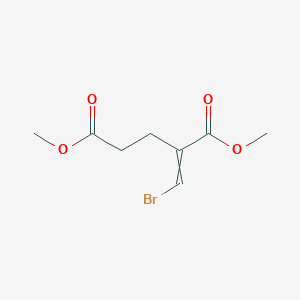
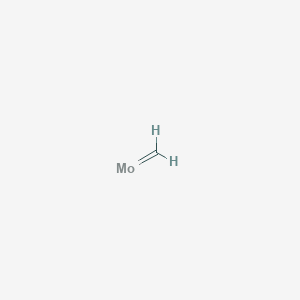
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)


![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
